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Abstract
This technical guide provides a comprehensive examination of brucine and its intricate

relationship with strychnine, two structurally similar and co-occurring indole alkaloids. Primarily

sourced from the seeds of Strychnos nux-vomica L., these compounds have garnered

significant scientific interest due to their potent physiological activities, particularly their

antagonistic effects on glycine receptors. While strychnine is notorious for its high toxicity,

brucine presents a less toxic profile, leading to investigations into its potential therapeutic

applications. This document delves into their comparative chemical properties, biosynthetic

origins, pharmacological mechanisms, and toxicological profiles. Detailed experimental

protocols for their extraction, purification, and analysis are provided, alongside quantitative data

and visual representations of their molecular structures and biological interactions, to serve as

a vital resource for researchers in pharmacology, toxicology, and drug development.

Introduction
Strychnine and brucine are monoterpene indole alkaloids that have been the subject of

chemical and pharmacological research for over two centuries.[1] Isolated from the poison nut

tree, Strychnos nux-vomica, these compounds share a complex heptacyclic structure, with

brucine being the dimethoxy derivative of strychnine.[2][3] This structural similarity results in a

shared mechanism of action but differing potencies. Both alkaloids act as competitive

antagonists at the glycine receptor, a critical component of inhibitory neurotransmission in the
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central nervous system.[3] This antagonism leads to excessive neuronal excitation, manifesting

as convulsions. However, brucine is considerably less toxic than strychnine, a fact that has

spurred interest in its potential pharmacological uses, including anti-inflammatory, analgesic,

and anti-cancer properties.[2] Understanding the nuanced relationship between these two

alkaloids is crucial for toxicological assessment and for exploring the therapeutic potential of

brucine.

Comparative Data
Physicochemical Properties
The fundamental physicochemical characteristics of brucine and strychnine are summarized

below, highlighting their similarities and key differences.

Property Brucine Strychnine

Molecular Formula C₂₃H₂₆N₂O₄ C₂₁H₂₂N₂O₂

Molecular Weight 394.47 g/mol [2] 334.41 g/mol [4]

Appearance White crystalline powder[2]
Colorless to white, odorless,

crystalline solid[4]

Melting Point 178 °C (anhydrous)[5] 284-286 °C[6]

Solubility

Soluble in ethanol, chloroform,

benzene; slightly soluble in

water, ether.[7]

Soluble in chloroform; slightly

soluble in alcohol, benzene,

water, and ether.[6]

pKa 8.28 8.26

LogP Not specified 1.93[8]

Toxicological Data: LD₅₀
The median lethal dose (LD₅₀) is a critical measure of acute toxicity. The following table

presents a comparison of oral LD₅₀ values for brucine and strychnine across various species,

illustrating the significantly lower toxicity of brucine.
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Species Brucine (Oral LD₅₀) Strychnine (Oral LD₅₀)

Rat 1 mg/kg bw[9] 16 mg/kg[1][10]

Mouse 150 mg/kg bw[9] 2 mg/kg[10]

Rabbit 4 mg/kg bw[9][11] 0.6 mg/kg[12]

Dog Not specified 0.5 mg/kg[13]

Cat Not specified 0.5 mg/kg[13]

Human (probable lethal dose) 1000 mg[11] 30-120 mg[10]

Pharmacological Data: Receptor Binding Affinity
The affinity of brucine and strychnine for the glycine receptor is a key determinant of their

potency as antagonists. The affinity is often expressed as the inhibition constant (Ki) or the

half-maximal inhibitory concentration (IC50).

Compound Receptor Affinity (Ki/IC₅₀)

Brucine
Glycine Receptor (α1 and α1β

subtypes)

Ki values are significantly

higher (lower affinity)

compared to strychnine.[14]

Strychnine Glycine Receptor
Affinity constant of 0.03 µM.

[15][16][17]

Chemical Structures and Biosynthesis
The structural relationship between brucine and strychnine is central to their shared biological

activity. Brucine is essentially 2,3-dimethoxystrychnine.
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Chemical Structures of Strychnine and Brucine
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Caption: Comparative chemical structures of strychnine and brucine.

The biosynthesis of these alkaloids in Strychnos species is a complex enzymatic process. Both

originate from the common precursor, the Wieland-Gumlich aldehyde.[18] Strychnine is formed

first, and subsequent hydroxylations and methylations lead to the formation of brucine.[18]

Recent research has elucidated the complete biosynthetic pathway, identifying the enzymes

responsible for converting geissoschizine to strychnine and subsequently to brucine.[19][20]

The final step in strychnine biosynthesis, the conversion of prestrychnine, appears to occur

spontaneously.[20][21]
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Biosynthetic Pathway of Strychnine and Brucine
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Caption: Simplified biosynthetic pathway of strychnine and brucine.
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Mechanism of Action at the Glycine Receptor
The primary pharmacological and toxicological effects of both brucine and strychnine stem

from their action as competitive antagonists at the strychnine-sensitive glycine receptor (GlyR).

[3] GlyR is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission,

primarily in the spinal cord and brainstem.

Upon binding of the inhibitory neurotransmitter glycine, the GlyR channel opens, allowing an

influx of chloride ions (Cl⁻). This hyperpolarizes the postsynaptic membrane, making it less

likely to fire an action potential in response to excitatory stimuli.

Brucine and strychnine bind to a site on the GlyR that overlaps with the glycine binding site,

thereby preventing glycine from activating the channel.[22] This blockade of inhibitory signaling

leads to disinhibition of motor neurons, resulting in uncontrolled muscle contractions and

convulsions.
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Mechanism of Action at the Glycine Receptor
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Caption: Glycine receptor antagonism by brucine and strychnine.

Experimental Protocols
Extraction and Purification of Brucine and Strychnine
from Strychnos nux-vomica
This protocol describes a general method for the extraction and purification of total alkaloids,

followed by separation.
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Workflow Diagram:

Extraction and Purification Workflow
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Caption: General workflow for alkaloid extraction and purification.

Methodology:

Preparation of Plant Material: Grind dried seeds of Strychnos nux-vomica into a coarse

powder.

Extraction:

Reflux the seed powder with 70% ethanol (e.g., 100 g powder in 1.5 L ethanol) for 30

minutes.[23]

Repeat the extraction process three times.[23]

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

obtain a crude extract.[23]

Acid-Base Extraction for Alkaloid Enrichment:

Dissolve the crude extract in 1 M hydrochloric acid.[23]

Centrifuge the solution to remove insoluble matter.[23]

Adjust the pH of the supernatant to approximately 12 with a strong base (e.g., 40% NaOH)

to precipitate the alkaloids.[23]

Perform liquid-liquid extraction of the alkaline solution with dichloromethane multiple times.

[23]

Combine the organic layers and evaporate to dryness under vacuum to yield the total

alkaloid fraction (TAF).[23]

Purification and Separation:

The TAF can be further purified and the individual alkaloids separated using techniques

such as preparative High-Performance Liquid Chromatography (HPLC) or Counter-

Current Chromatography (CCC).[24]
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A method to selectively precipitate strychnine involves dissolving the TAF in 50% ethanol,

where brucine is significantly more soluble.[23]

HPLC Analysis of Brucine and Strychnine
This protocol provides a method for the simultaneous quantification of brucine and strychnine.

Methodology:

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase

column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]

Mobile Phase: A mixture of methanol, water, and diethylamine (e.g., 55:45:0.2 v/v/v).[24]

Alternatively, a buffered mobile phase such as 0.01 M KH₂PO₄ and methanol (73:27)

adjusted to pH 2.5 can be used.[25]

Flow Rate: 1.0 mL/min.[24][25]

Detection: UV detection at 260 nm or 264 nm.[24][25]

Standard Preparation: Prepare stock solutions of pure strychnine and brucine in methanol.

Create a series of calibration standards by diluting the stock solutions.[24]

Sample Preparation: Dissolve the extracted alkaloid sample in methanol, filter through a 0.22

µm filter, and inject into the HPLC system.[24]

Quantification: Construct calibration curves by plotting the peak area against the

concentration for the standards. Determine the concentration of strychnine and brucine in

the sample by comparing their peak areas to the calibration curves.

Glycine Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of compounds to the glycine

receptor using radiolabeled strychnine.

Methodology:

Preparation of Synaptic Membranes:
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Homogenize spinal cord tissue from a suitable animal model (e.g., rat) in a buffered

solution.

Perform differential centrifugation to isolate synaptic membrane fractions.[16][17]

Binding Assay:

Incubate aliquots of the synaptic membrane preparation with a constant concentration of

[³H]-strychnine.[26]

In parallel incubations, include varying concentrations of the competitor ligand (unlabeled

strychnine for determining non-specific binding, or brucine/other test compounds to

determine their affinity).

Incubate the mixture to allow binding to reach equilibrium.

Separation of Bound and Free Ligand:

Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with

bound radioligand.

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

Quantification of Binding:

Measure the radioactivity retained on the filters using liquid scintillation counting.[26]

Data Analysis:

Calculate specific binding by subtracting non-specific binding (radioactivity in the presence

of a high concentration of unlabeled strychnine) from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific [³H]-

strychnine binding).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion
Brucine and strychnine, the principal alkaloids of Strychnos nux-vomica, offer a compelling

case study in structure-activity relationships. Their shared molecular framework dictates a

common mechanism of action as glycine receptor antagonists, yet the simple addition of two

methoxy groups in brucine dramatically reduces its toxicity compared to strychnine. This guide

has provided a detailed technical overview of their comparative properties, biosynthetic

relationship, and pharmacological interactions. The experimental protocols outlined herein offer

standardized methodologies for their extraction, analysis, and characterization. For researchers

in the pharmaceutical sciences, the significant biological activity of brucine, coupled with its

lower toxicity, presents a promising avenue for the development of novel therapeutic agents,

particularly in the fields of analgesia, inflammation, and oncology. Further investigation into the

specific interactions of brucine with various receptor subtypes and its downstream signaling

effects is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Strychnine (PIM 507) [inchem.org]

2. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]

3. Strychnine: Structure, Properties, Uses & FAQs Explained [vedantu.com]

4. STRYCHNINE | Occupational Safety and Health Administration [osha.gov]

5. Brucine (PIM 082) [inchem.org]

6. STRYCHNINE | 57-24-9 [chemicalbook.com]

7. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Strychnine: Biotoxin | NIOSH | CDC [cdc.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1667951?utm_src=pdf-body
https://www.benchchem.com/product/b1667951?utm_src=pdf-body
https://www.benchchem.com/product/b1667951?utm_src=pdf-body
https://www.benchchem.com/product/b1667951?utm_src=pdf-body
https://www.benchchem.com/product/b1667951?utm_src=pdf-custom-synthesis
https://www.inchem.org/documents/pims/chemical/pim507.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7145893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7145893/
https://www.vedantu.com/chemistry/strychnine
https://www.osha.gov/chemicaldata/419
https://www.inchem.org/documents/pims/chemical/brucine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0180038.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Brucine
https://www.cdc.gov/niosh/ershdb/emergencyresponsecard_29750018.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

10. Strychnine - Wikipedia [en.wikipedia.org]

11. Brucine - Wikipedia [en.wikipedia.org]

12. Strychnine - IDLH | NIOSH | CDC [cdc.gov]

13. researchgate.net [researchgate.net]

14. Pharmacological characterisation of strychnine and brucine analogues at glycine and
alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Strychnine binding associated with glycine receptors of the central nervous system -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System -
PMC [pmc.ncbi.nlm.nih.gov]

18. pure.mpg.de [pure.mpg.de]

19. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]

20. Biosynthesis of strychnine elucidated [mpg.de]

21. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the
production of previously unknown plant natural products using "metabolic engineering"
approaches [bionity.com]

22. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal
cord - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Pharmacological Evaluation of Total Alkaloids from Nux Vomica: Effect of Reducing
Strychnine Contents - PMC [pmc.ncbi.nlm.nih.gov]

24. applications.emro.who.int [applications.emro.who.int]

25. [Determation of strychnine and brucine in Strychnos by HPLC] - PubMed
[pubmed.ncbi.nlm.nih.gov]

26. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Tandem Alkaloids: A Technical Guide to Brucine
and its Relationship with Strychnine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667951#brucine-and-its-relationship-to-strychnine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://cdnservices.industrialchemicals.gov.au/statements/IMAP_1139%20-%20IMAP%20Assessment%20-%2004%20July%202014.pdf
https://en.wikipedia.org/wiki/Strychnine
https://en.wikipedia.org/wiki/Brucine
https://www.cdc.gov/niosh/idlh/57249.html
https://www.researchgate.net/publication/341643315_Strychnine
https://pubmed.ncbi.nlm.nih.gov/16687139/
https://pubmed.ncbi.nlm.nih.gov/16687139/
https://www.researchgate.net/publication/18964504_Strychnine_Binding_Associated_with_Glycine_Receptors_of_the_Central_Nervous_System
https://pubmed.ncbi.nlm.nih.gov/4200724/
https://pubmed.ncbi.nlm.nih.gov/4200724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC427119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC427119/
https://pure.mpg.de/rest/items/item_3395688_8/component/file_3396881/content
https://www.chemistryviews.org/complete-biosynthesis-of-strychnine/
https://www.mpg.de/18919161/0704-choe-case-solved-the-biosynthesis-of-strychnine-elucidated-155371-x
https://www.bionity.com/en/news/1176820/case-solved-the-biosynthesis-of-strychnine-elucidated.html
https://www.bionity.com/en/news/1176820/case-solved-the-biosynthesis-of-strychnine-elucidated.html
https://www.bionity.com/en/news/1176820/case-solved-the-biosynthesis-of-strychnine-elucidated.html
https://pubmed.ncbi.nlm.nih.gov/8939452/
https://pubmed.ncbi.nlm.nih.gov/8939452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270886/
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2017_30_6_supp_2369_2373.pdf
https://pubmed.ncbi.nlm.nih.gov/11596226/
https://pubmed.ncbi.nlm.nih.gov/11596226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4659708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4659708/
https://www.benchchem.com/product/b1667951#brucine-and-its-relationship-to-strychnine
https://www.benchchem.com/product/b1667951#brucine-and-its-relationship-to-strychnine
https://www.benchchem.com/product/b1667951#brucine-and-its-relationship-to-strychnine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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